molecular formula C7H11NO3 B1627517 Methyl 2-(5-oxopyrrolidin-2-yl)acetate CAS No. 67036-44-6

Methyl 2-(5-oxopyrrolidin-2-yl)acetate

Cat. No.: B1627517
CAS No.: 67036-44-6
M. Wt: 157.17 g/mol
InChI Key: CFABROWAKYVCGK-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is an organic compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used as a building block in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-oxopyrrolidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2-one with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxopyrrolidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5-oxopyrrolidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(5-oxopyrrolidin-2-yl)acetate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The compound’s lactam ring structure allows it to form stable complexes with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxopyrrolidin-1-yl)acetate
  • Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Uniqueness

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

methyl 2-(5-oxopyrrolidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)4-5-2-3-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABROWAKYVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561929
Record name Methyl (5-oxopyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67036-44-6
Record name Methyl (5-oxopyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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